N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide
Description
“N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-11-5-3-6-13-9-14(10-24-16(11)13)20-18(23)22-8-4-7-15(22)17-19-12(2)25-21-17/h3,5-6,14-15H,4,7-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXUUHMBJFBIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CO2)NC(=O)N3CCCC3C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the chromenyl and oxadiazolyl intermediates, followed by their coupling with a pyrrolidine derivative under specific reaction conditions. Common reagents used in these steps include catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This might involve the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, “N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” may be studied for its potential bioactivity. This includes its interactions with enzymes, receptors, and other biomolecules, which could lead to the discovery of new therapeutic agents.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. Researchers may investigate its efficacy and safety in treating various diseases, including its mechanism of action and pharmacokinetics.
Industry
In an industrial context, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved might be elucidated through various experimental techniques, such as molecular docking studies, enzyme assays, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(8-methyl-3,4-dihydro-2H-chromen-3-yl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide” include other chromenyl, oxadiazolyl, and pyrrolidine derivatives. These compounds share structural features but may differ in their specific functional groups and overall bioactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. Compared to its analogs, it may exhibit distinct reactivity patterns, bioavailability, and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
